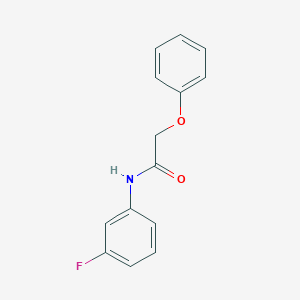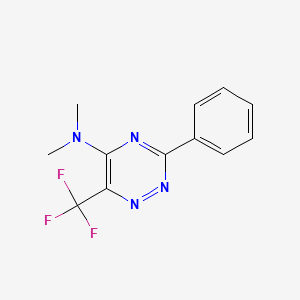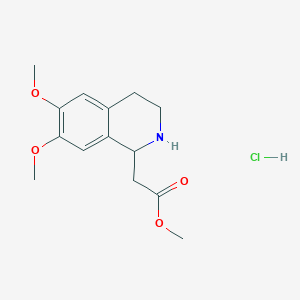![molecular formula C10N6S2 B2549951 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile CAS No. 64858-61-3](/img/structure/B2549951.png)
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile
描述
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile is a heterocyclic compound with the molecular formula C10N6S2 and a molecular weight of 268.27 g/mol This compound is known for its unique structure, which includes a dicyanomethylidene group and a dithiolo[4,5-b]pyrazine core
准备方法
The synthesis of 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile typically involves the reaction of di(sodiomercapto)methylenemalononitrile with 2,3-dichloro-5,6-dicyanopyrazine in dimethylformamide as the reaction medium. The reaction is carried out at a temperature between 25°C and 60°C until it is substantially complete. The resulting product is then purified through standard techniques such as filtration and washing.
化学反应分析
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of related heterocyclic compounds and their structural analysis. Its unique electronic properties make it valuable in the study of donor-acceptor systems.
Biology: The compound’s potential biological activities are being explored, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.
Industry: Its electronic properties make it a candidate for use in organic electronics and materials science.
作用机制
The mechanism of action of 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile involves its interaction with molecular targets through its dicyanomethylidene and dithiolo[4,5-b]pyrazine moieties. These interactions can affect various biochemical pathways, although the specific molecular targets and pathways are still being studied.
相似化合物的比较
Similar compounds to 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile include other heterocyclic compounds with dicyanomethylidene and dithiolo[4,5-b]pyrazine cores. These compounds share similar electronic properties but may differ in their reactivity and specific applications. Examples of similar compounds include:
- 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine
- 2-(Dicyanomethylene)-1,3-dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile
The uniqueness of this compound lies in its specific structure and the resulting electronic properties, which make it particularly valuable for research in materials science and organic electronics.
属性
IUPAC Name |
2-(dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10N6S2/c11-1-5(2-12)10-17-8-9(18-10)16-7(4-14)6(3-13)15-8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNYHOCAPHICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C2C(=N1)SC(=C(C#N)C#N)S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2549868.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2549871.png)
![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)


![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)
![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)
![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)
methanone](/img/structure/B2549886.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)
